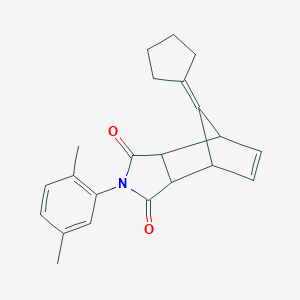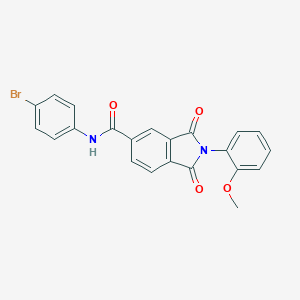
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines cyclopentylidene and dimethylphenyl groups with a tetrahydro-methanoisoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include cyclopentanone, 2,5-dimethylbenzaldehyde, and other reagents that facilitate the formation of the desired structure. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate its interactions with biological molecules.
Medicine: Research into its potential therapeutic effects, including its activity against specific diseases or conditions.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.
作用机制
The mechanism of action of 8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved in its mechanism of action can vary depending on the context of its use, such as its therapeutic effects or its role in chemical reactions.
相似化合物的比较
Similar Compounds
- 10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Uniqueness
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its tetrahydro-methanoisoindole core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C22H23NO2 |
|---|---|
分子量 |
333.4g/mol |
IUPAC 名称 |
10-cyclopentylidene-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H23NO2/c1-12-7-8-13(2)17(11-12)23-21(24)19-15-9-10-16(20(19)22(23)25)18(15)14-5-3-4-6-14/h7-11,15-16,19-20H,3-6H2,1-2H3 |
InChI 键 |
FTDFAQZXFNEJEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
规范 SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B393141.png)
![4-{3-(biphenyl-4-yl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B393143.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B393145.png)
![6-(3-Bromophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393147.png)
![3-{[4-(acetylamino)benzoyl]hydrazono}-N-(1-adamantyl)butanamide](/img/structure/B393150.png)
![6-(4-Bromophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393151.png)
![3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B393152.png)
![4-{[(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B393153.png)

![2-ETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B393157.png)
![Ethyl 3-amino-6-(2,4-dimethylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B393158.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B393159.png)
![5-[(2,2-dimethylpropanoyl)amino]-N~1~,N~3~-bis[3-(3-oxo-3-phenyl-1-propenyl)phenyl]isophthalamide](/img/structure/B393161.png)
![N-(1-adamantyl)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]butanamide](/img/structure/B393162.png)
